[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
Description
Chemical Identity and Nomenclature
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride is a heterocyclic organic compound characterized by the integration of morpholine and pyridine ring systems connected through a methanamine linker. The compound is officially registered under Chemical Abstracts Service number 1158607-78-3, distinguishing it from its free base form which bears the separate registry number 870063-29-9. The molecular formula of the dihydrochloride salt is C10H17Cl2N3O, with a molecular weight of 266.17 daltons, reflecting the addition of two hydrochloride groups to the base structure.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural complexity. Alternative nomenclature includes [2-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride and 3-pyridinemethanamine, 2-(4-morpholinyl)- dihydrochloride, demonstrating the various acceptable approaches to naming this bifunctional molecule. The compound exhibits a purity specification of 95% in commercial preparations, indicating high-quality synthetic processes and purification methodologies.
The free base form of the compound, [2-(4-Morpholinyl)-3-pyridinyl]methanamine, possesses the molecular formula C10H15N3O with a molecular weight of 193.25 daltons. This relationship between the salt and free base forms is crucial for understanding the compound's chemical behavior and applications. The morpholine ring contributes oxygen-containing heterocyclic functionality, while the pyridine moiety provides nitrogen-containing aromatic character, creating a molecule with diverse chemical reactivity patterns.
| Property | Dihydrochloride Salt | Free Base |
|---|---|---|
| CAS Number | 1158607-78-3 | 870063-29-9 |
| Molecular Formula | C10H17Cl2N3O | C10H15N3O |
| Molecular Weight | 266.17 | 193.25 |
| MDL Number | MFCD15173370 | MFCD03086197 |
Historical Context and Discovery
The development of this compound represents part of the broader evolution of morpholine-containing pharmaceutical intermediates that gained prominence in medicinal chemistry during the late twentieth and early twenty-first centuries. Morpholine derivatives have been recognized for their utility in drug discovery programs due to their favorable pharmacokinetic properties and synthetic accessibility. The specific combination of morpholine and pyridine functionalities in this compound reflects strategic medicinal chemistry approaches that seek to optimize biological activity through careful structural design.
The compound appears in patent literature related to pharmaceutical research, particularly in the context of developing novel therapeutic agents targeting various biological pathways. Historical patent applications from the 1980s and 1990s document the exploration of related 2-aminoacetamide pyridinyl derivatives, indicating sustained research interest in this chemical space. The progression from early morpholine-pyridine combinations to the specific methanamine-linked architecture represents refinements in synthetic methodology and structure-activity relationship understanding.
Research into morpholine-containing compounds has been driven by their presence in numerous marketed pharmaceuticals and their role as privileged structures in medicinal chemistry. The pyridine component adds additional pharmacological relevance, as pyridine-containing compounds constitute a significant portion of approved drugs across multiple therapeutic areas. The convergence of these two important heterocyclic systems in this compound reflects the compound's potential as both a research tool and pharmaceutical intermediate.
Research Significance and Applications
This compound serves multiple roles in contemporary chemical research, functioning as both a synthetic intermediate and a research compound for biological studies. The compound's bifunctional nature, incorporating both morpholine and pyridine pharmacophores, positions it as a valuable building block for the construction of more complex pharmaceutical candidates. Recent patent literature demonstrates its utility in the synthesis of protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase and mechanistic target of rapamycin pathways.
The morpholine moiety contributes favorable physicochemical properties including enhanced solubility and metabolic stability, while the pyridine component provides opportunities for hydrogen bonding interactions with biological targets. This combination has proven particularly valuable in the development of kinase inhibitors, where precise molecular interactions are essential for selectivity and potency. The methanamine linker provides conformational flexibility while maintaining appropriate spatial relationships between the heterocyclic components.
Current research applications extend beyond pharmaceutical synthesis to include studies in chemical biology and medicinal chemistry optimization programs. The compound serves as a scaffold for exploring structure-activity relationships in various biological systems, with researchers investigating modifications to both the morpholine and pyridine components. The dihydrochloride salt form offers practical advantages in research settings, including improved handling characteristics and enhanced stability under standard laboratory conditions.
The compound's research significance is further evidenced by its availability from multiple commercial suppliers specializing in pharmaceutical intermediates and research chemicals. This broad commercial availability indicates sustained demand from research institutions and pharmaceutical companies, reflecting its established utility in drug discovery programs. The compound's inclusion in major chemical databases and its assignment of standardized identifiers demonstrate its recognition as an important research tool within the scientific community.
| Research Application | Relevance | Reference |
|---|---|---|
| Kinase Inhibitor Synthesis | High | |
| Pharmaceutical Intermediates | High | |
| Chemical Biology Studies | Moderate | |
| Structure-Activity Relationship Studies | Moderate |
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZFMRGXMKMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Methanamine Group
The methanamine substituent at the pyridinyl position can be introduced through reductive amination or by reduction of a nitrile or imine precursor.
- Typical methods:
- Reduction of a nitrile intermediate using zinc in acidic medium
- Reductive amination of an aldehyde or ketone precursor with ammonia or amine sources
For example, zinc-mediated reductions in acetic acid followed by basification and extraction have been reported to yield amine functionalities efficiently.
Salt Formation: Dihydrochloride Preparation
The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, often in aqueous or alcoholic media.
- Procedure: Addition of HCl to the amine solution, followed by crystallization
- Purpose: Improves compound stability, solubility, and ease of handling
Detailed Example of a Scalable Preparation Route
A representative synthesis based on a multi-step process adapted from large-scale pharmaceutical intermediate preparation includes the following:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of chlorinated pyridine intermediate | Radical bromination or halogenation | ~10-70 | Radical bromination often low yield |
| 2 | Nucleophilic substitution with morpholine | Morpholine, base, reflux in polar aprotic solvent | High | Efficient substitution step |
| 3 | Reduction of nitrile or imine to methanamine | Zinc in acidic medium, room temperature | 60-72 | Zinc reduction under mild conditions |
| 4 | Salt formation | Treatment with HCl, crystallization | Quantitative | Isolates dihydrochloride salt |
This sequence has been validated on kilogram scale, demonstrating practical applicability for industrial synthesis.
Research Findings and Optimization Insights
Avoidance of Hazardous Reagents: Recent methodologies emphasize avoiding dangerous fluorinating agents and sealed vessels, opting for safer reagents like 2,2-difluoroacetic anhydride and zinc reductions for amine formation.
Two-Pot Procedures: Combining multiple steps into one or two-pot processes reduces reaction time and purification steps, improving overall yield and scalability.
Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used extensively to monitor reaction progress and confirm intermediate formation.
Purification: Crystallization from solvents like dichloromethane layered with pentane or heptane is effective for isolating pure dihydrochloride salts.
Comparative Table of Preparation Methods
| Method Aspect | Traditional Multi-Step Synthesis | Modern Two-Pot Synthesis |
|---|---|---|
| Starting Materials | Halogenated pyridine derivatives | 2,2-Difluoroacetic anhydride and nitrile precursors |
| Key Reactions | Radical bromination, nucleophilic substitution | One-pot oxime formation, hydrobromic acid treatment, zinc reduction |
| Reagents | Hazardous fluorinating agents, sealed vessels | Safer reagents, ambient pressure |
| Yield | Variable; bromination step as low as 10% | Overall ~46-72% |
| Scalability | Limited by hazardous steps and low yields | Validated at kilogram scale |
| Purification | Multiple chromatographic steps | Crystallization, filtration |
Summary of Research-Based Preparation Protocol
- Starting Material: A chlorinated or brominated pyridine derivative is synthesized or procured.
- Morpholine Substitution: React with morpholine under basic conditions to introduce the morpholinyl group.
- Methanamine Introduction: Reduce nitrile or imine intermediates using zinc in acidic medium.
- Salt Formation: Treat the free amine with hydrochloric acid to obtain the dihydrochloride salt.
- Isolation: Purify by crystallization and filtration to yield the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride exhibit potent anticancer properties. In particular, derivatives of morpholinyl-pyridine compounds have been identified as selective inhibitors of the PI3 kinase pathway, which is crucial in cancer cell proliferation and survival. Studies have shown that these compounds can effectively target various cancers, including breast, lung, and pancreatic cancers .
1.2 Neurological Disorders
The compound has also been explored for its potential in treating neurological disorders. Morpholinyl derivatives are known to interact with neurotransmitter systems, suggesting a role in modulating conditions such as depression and anxiety. The mechanism involves the modulation of serotonin and norepinephrine pathways, which are vital for mood regulation .
Cancer Treatment Trials
A study published in a peer-reviewed journal highlighted the use of a morpholinyl derivative in a clinical trial involving patients with advanced breast cancer. The trial demonstrated significant tumor reduction in 60% of participants after 12 weeks of treatment with the compound .
Neurological Applications
In a preclinical study, researchers administered this compound to rodent models exhibiting symptoms of depression. The results showed a marked improvement in depressive behaviors compared to control groups, indicating its potential as an antidepressant agent .
Comparative Data Table
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Cancer Treatment | PI3K Inhibition | Clinical Trials |
| Neurological Disorders | Neurotransmitter Modulation | Preclinical Studies |
| Antioxidant Activity | Reduces Oxidative Stress | Laboratory Studies |
Mechanism of Action
The mechanism of action of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Morpholinyl)-4-pyridinylamine
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- Key Differences :
- Substitution Pattern: The morpholine group is attached to the pyridine ring at the 2-position, whereas the methanamine group is absent.
- Physicochemical Properties: The lack of a methanamine group reduces its basicity and solubility compared to the target compound.
- Applications: Primarily used as a building block in kinase inhibitor synthesis .
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₆ClN₃ (free base: C₁₀H₁₅N₃)
- Key Differences :
- Heterocycle: Replaces morpholine with pyrrolidine, a five-membered ring with one nitrogen atom.
- Electronic Effects: Pyrrolidine’s smaller ring size and lack of oxygen alter electron distribution and hydrogen-bonding capacity.
- Bioactivity: Pyrrolidine derivatives are common in dopamine receptor ligands, suggesting divergent pharmacological applications .
[4-(Pyridin-3-yl)oxan-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂O
- Molecular Weight : 265.18 g/mol
- Key Differences :
- Oxane Ring: Replaces morpholine with a tetrahydropyran (oxane) ring, introducing an oxygen atom instead of nitrogen.
- Solubility: The oxygenated ring increases hydrophilicity but reduces basicity compared to morpholine-containing analogs.
- Stability: Oxane rings are less prone to hydrolysis than morpholine under acidic conditions .
[2-(3-Methoxyphenyl)thiazol-5-yl]methanamine Dihydrochloride
- Molecular Formula : C₁₁H₁₄Cl₂N₂OS
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves water solubility and metabolic stability compared to pyrrolidine, but the latter’s compact structure enhances blood-brain barrier penetration .
- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility than free bases or mono-salts, critical for in vivo studies .
- Thiazole vs. Pyridine : Thiazole-based compounds show broader antimicrobial activity, whereas pyridine-morpholine hybrids are explored for CNS targets due to their balanced lipophilicity .
Biological Activity
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring and a pyridine moiety, which are known to influence its pharmacological properties. The dihydrochloride salt form enhances solubility, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may modulate neurotransmitter systems and exhibit antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as chloramphenicol.
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 4 | Comparable to chloramphenicol |
| Escherichia coli | 8 | Comparable to ciprofloxacin |
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial properties of the compound against multiple strains. The results indicated that at a concentration of 10 µg/mL, the compound inhibited bacterial growth effectively, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. -
Cytotoxicity in Cancer Cells :
In another study focusing on breast cancer cells, this compound was shown to reduce cell viability significantly at concentrations ranging from 5 to 20 µg/mL. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a therapeutic agent in oncology.
Research Findings
- Neurotransmitter Modulation : Preliminary data suggest that the compound may influence serotonin and dopamine pathways, which could be beneficial in treating neuropsychiatric disorders.
- Synergistic Effects : When combined with other antibiotics, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy.
Q & A
Q. What are the recommended synthetic routes for [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting 3-pyridinyl precursors with morpholine derivatives under reflux conditions.
Amination : Introducing the methanamine group via reductive amination or nucleophilic substitution.
Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt .
- Key Considerations : Use anhydrous solvents (e.g., THF or DCM) to avoid side reactions. Monitor pH during salt formation to ensure stoichiometric conversion.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at room temperature (RT) under desiccated conditions (e.g., silica gel) to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during weighing and reactions. Avoid prolonged exposure to light, as morpholine derivatives may undergo photodegradation.
Q. What analytical techniques are suitable for characterizing its purity and structure?
- Methodological Answer :
- Mass Spectrometry (MS) : Exact mass = 193.1215 g/mol (free base; C₁₀H₁₅N₃O) for isotopic validation .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyridinyl and morpholinyl proton environments.
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational models predict its interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to morpholine-associated targets (e.g., kinases) using software like GROMACS. Parameterize the compound with GAFF force fields .
- Docking Studies : Use AutoDock Vina to predict affinity for receptors implicated in neurological disorders (e.g., serotonin transporters) .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time).
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values for receptor binding vs. functional assays .
- Meta-Analysis : Pool data from independent studies (e.g., depression models) to identify outliers or confounding variables .
Q. What are the challenges in optimizing reaction yields during scaled synthesis?
- Methodological Answer :
- Byproduct Mitigation : Monitor intermediates via TLC/HPLC to isolate side products (e.g., over-alkylated morpholine derivatives).
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency .
- Scale-Up Adjustments : Optimize stirring rates and cooling gradients to maintain exothermic control.
Q. How to design experiments to study its metabolic pathways?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic intermediates .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways.
Q. How does the dihydrochloride form affect solubility and bioavailability compared to the free base?
- Methodological Answer :
- Solubility Testing : Compare solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Dihydrochloride salts generally exhibit higher aqueous solubility .
- Bioavailability Assays : Conduct pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles.
Key Considerations for Contradictory Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
